Pgam

Description

Properties

IUPAC Name |

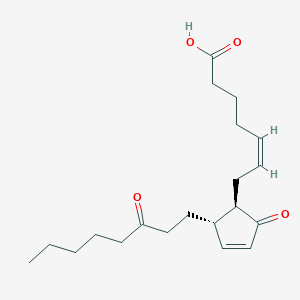

(Z)-7-[(1R,5S)-2-oxo-5-(3-oxooctyl)cyclopent-3-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,13,15-16,18H,2-3,5-6,8-12,14H2,1H3,(H,23,24)/b7-4-/t16-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKLAIBZMCURLI-BFVRRIQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCC1C=CC(=O)C1CC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)CC[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868324 | |

| Record name | (5Z)-9,15-Dioxoprosta-5,10-dien-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 15-Keto-13,14-dihydroprostaglandin A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

74872-89-2 | |

| Record name | PGAM | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74872-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15-Keto-13,14-dihydroprostaglandin A2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074872892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5Z)-9,15-Dioxoprosta-5,10-dien-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13,14-Dihydro-15-ketoprostaglandin� A2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 15-Keto-13,14-dihydroprostaglandin A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Role of PGAM1 in the Warburg effect

An In-depth Technical Guide on the Core Role of PGAM1 in the Warburg Effect

Audience: Researchers, scientists, and drug development professionals.

Abstract

The metabolic reprogramming of cancer cells, characterized by a preference for aerobic glycolysis even in the presence of oxygen—a phenomenon known as the Warburg effect—is a cornerstone of cancer biology. Phosphoglycerate mutase 1 (PGAM1), a crucial enzyme in the glycolytic pathway, has emerged as a key player in this metabolic shift. PGAM1 catalyzes the interconversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). Mounting evidence reveals that PGAM1 is frequently overexpressed in a wide array of human cancers, where it not only fuels the high glycolytic rate necessary for rapid ATP production but also coordinates metabolic flux into critical anabolic pathways, including the pentose phosphate pathway and serine biosynthesis.[1][2] Beyond its metabolic functions, PGAM1 also exhibits non-glycolytic roles in promoting tumor invasion, metastasis, and chemoresistance.[3] The integral role of PGAM1 in sustaining malignant phenotypes has positioned it as a promising therapeutic target. This technical guide provides a comprehensive overview of PGAM1's function in the Warburg effect, its regulatory mechanisms, its non-canonical roles in cancer, and the methodologies used to study its activity, making a case for its targeted inhibition in cancer therapy.

Introduction: The Warburg Effect and Metabolic Reprogramming in Cancer

In the 1920s, Otto Warburg observed that cancer cells consume glucose at a significantly higher rate than normal tissues, converting it primarily to lactate rather than oxidizing it completely in the mitochondria via oxidative phosphorylation.[3] This process, termed aerobic glycolysis or the "Warburg effect," provides a selective advantage for cancer cells by rapidly generating ATP and supplying the necessary metabolic intermediates for the synthesis of macromolecules (nucleotides, lipids, and amino acids) required for rapid cell proliferation.[1][4] This metabolic reprogramming is a hallmark of cancer, and the enzymes that control the key steps of glycolysis, such as PGAM1, have become attractive targets for therapeutic intervention.[4]

PGAM1: Structure, Function, and Catalytic Mechanism

PGAM1 is a key isomerase in the payoff phase of glycolysis. It catalyzes the reversible transfer of a phosphate group between the C2 and C3 positions of phosphoglycerate.

Reaction: 3-phosphoglycerate (3-PG) ⇌ 2-phosphoglycerate (2-PG)

This seemingly simple step is critical for setting up the subsequent dehydration reaction by enolase to form phosphoenolpyruvate (PEP), a high-energy intermediate used for ATP synthesis. The activity of PGAM1 is pivotal in controlling the flux through the lower part of the glycolytic pathway.

The Glycolytic Role of PGAM1 in Cancer Progression

Upregulation in Cancer

PGAM1 is aberrantly overexpressed in a multitude of human cancers, including lung, breast, liver, colorectal, gastric, and brain cancers.[3][5][6] Pan-cancer analysis of TCGA and GTEx databases confirms that PGAM1 expression is significantly elevated in most tumor types compared to corresponding normal tissues.[5] This overexpression often correlates with advanced tumor grade, poor prognosis, and increased metastasis.[3][5] For instance, in gastric cancer tissues, PGAM1 was found to be overexpressed with a 1.233-fold change compared to adjacent normal tissues.[6]

Fueling the Warburg Effect and Coordinating Anabolic Biosynthesis

The primary role of PGAM1 in the Warburg effect is to sustain a high rate of glycolysis. However, its importance extends beyond simple energy production. PGAM1 acts as a critical regulatory node that balances glycolysis with essential anabolic pathways required for biomass production.[1][2]

-

Pentose Phosphate Pathway (PPP): The substrate of PGAM1, 3-PG, is an allosteric inhibitor of 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the oxidative PPP.[1][2] By efficiently converting 3-PG to 2-PG, overexpressed PGAM1 relieves this inhibition, thereby promoting PPP flux. This is vital for cancer cells as the PPP generates NADPH for redox balance and ribose-5-phosphate for nucleotide synthesis.[1]

-

Serine Synthesis Pathway (SSP): The product of PGAM1, 2-PG, acts as an allosteric activator of 3-phosphoglycerate dehydrogenase (PHGDH), the first enzyme in the serine synthesis pathway.[1][2] This pathway produces serine, which is a precursor for other amino acids (glycine, cysteine) and nucleotides.

Therefore, PGAM1 activity is crucial for coordinating carbon flux from glucose into these biosynthetic pathways, directly supporting cell proliferation.[1]

Regulation of PGAM1 Expression and Activity

The upregulation of PGAM1 in cancer is controlled by major oncogenic signaling pathways. The PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer, is a key driver of the Warburg effect and stimulates PGAM1 expression through the transcriptional activity of hypoxia-inducible factor 1α (HIF-1α). This establishes a direct link between oncogenic signaling and the metabolic machinery required for tumor growth.

Non-Glycolytic Functions of PGAM1

Recent studies have uncovered functions of PGAM1 that are independent of its metabolic activity, adding layers of complexity to its role in cancer.

-

Metastasis and Invasion: PGAM1 can promote cancer cell migration and invasion by directly interacting with α-smooth muscle actin (ACTA2), a protein involved in cell motility.[3] This interaction is independent of PGAM1's enzymatic activity, as metabolic inhibitors of PGAM1 fail to block this effect.[3]

-

DNA Damage Response: In glioma cells, PGAM1 has been shown to contribute to radio- and chemoresistance. It achieves this by sequestering the phosphatase WIP1 in the cytoplasm, thereby preventing it from entering the nucleus and deactivating the ATM signaling pathway, which is crucial for repairing DNA damage.

PGAM1 as a Therapeutic Target

The dual role of PGAM1 in fueling both the energy and biomass requirements of cancer cells, coupled with its non-glycolytic functions, makes it an attractive therapeutic target.[4] Inhibition of PGAM1 disrupts glycolysis, hampers the PPP and biosynthesis, and induces metabolic stress, leading to reduced cell proliferation and tumor growth.[1][4]

Pharmacological and Genetic Inhibitors

Both genetic tools (siRNA, shRNA) and small molecule inhibitors have been developed to target PGAM1. Genetic knockdown has been shown to decrease the glycolytic rate, lactate production, and biosynthesis, ultimately reducing cancer cell proliferation.[3][7] Several small-molecule inhibitors have also been identified.

| Inhibitor | Type | Mechanism of Action | IC50 | Cellular Effects | Reference |

| PGMI-004A | Allosteric Inhibitor | Binds to PGAM1, inhibiting its enzymatic activity. | ~13.1 µM | Decreases 2-PG, increases 3-PG; reduces glycolysis, PPP flux, and biosynthesis; attenuates cell proliferation and tumor growth. | [1][8] |

| MJE3 | Covalent Inhibitor | Covalently modifies Lysine-100 in the active site. | ~33 µM | Inhibits breast cancer cell proliferation. | [3][9] |

| EGCG | Natural Product | Identified as a direct inhibitor of PGAM1 activity. | N/A | Reduces cancer cell proliferation. | [3] |

| KH3 | Allosteric Inhibitor | Binds to PGAM1 to inhibit its activity. | N/A | Promotes ferroptosis in HCC cells; synergizes with anti-PD-1 immunotherapy. | N/A |

Cellular Consequences of PGAM1 Inhibition

Targeting PGAM1 leads to a cascade of metabolic and cellular changes that are detrimental to cancer cells.

| Parameter | Effect of PGAM1 Inhibition | Quantitative Data (Example) | Reference |

| Glycolysis | Decreased | Significantly reduced lactate production in H1299 cells treated with 20 µM PGMI-004A. | [1][8] |

| PPP Flux | Decreased | Reduced oxidative PPP flux and NADPH/NADP+ ratio in H1299 cells treated with PGMI-004A. | [1][8] |

| Biosynthesis | Decreased | Reduced glucose-dependent biosynthesis of RNA and lipids upon PGAM1 knockdown. | [1][3] |

| Cell Proliferation | Decreased | PGAM1 knockdown or PGMI-004A treatment significantly attenuated cell proliferation in diverse cancer cell lines. | [1][3] |

| Intracellular ATP | No Significant Change | Intracellular ATP levels were not significantly affected by PGAM1 knockdown or PGMI-004A treatment. | [1][8] |

| Tumor Growth | Attenuated | Daily treatment with PGMI-004A (100mg/kg) significantly decreased tumor growth in H1299 xenograft models. | [8] |

Experimental Protocols

PGAM1 Enzyme Activity Assay (Coupled Reaction)

This protocol measures PGAM1 activity by coupling the production of 2-PG to a series of enzymatic reactions that result in the oxidation of NADH, which can be measured by a decrease in absorbance at 340 nm.[10]

-

Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 0.5 mM EDTA, 2 mM MgCl₂, 100 mM KCl, 0.2 mM NADH, 1.5 mM ADP, 10 µM 2,3-bisphosphoglycerate, enolase (0.3 U/mL), pyruvate kinase (0.5 U/mL), and lactate dehydrogenase (0.6 U/mL).

-

Prepare Sample: Prepare cell or tissue lysates in a suitable lysis buffer (e.g., RIPA buffer). Determine protein concentration using a BCA assay. Add 5-20 µg of lysate to each well. Include a positive control (recombinant PGAM1) and a no-enzyme control.

-

Initiate Reaction: Start the reaction by adding the PGAM1 substrate, 3-phosphoglycerate, to a final concentration of 1 mM.

-

Measure Absorbance: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the decrease in absorbance at 340 nm in kinetic mode for 20-60 minutes.

-

Calculate Activity: The rate of NADH oxidation (decrease in A350) is directly proportional to the PGAM1 activity in the sample.

Western Blotting for PGAM1 Expression

This protocol outlines the detection of PGAM1 protein levels in cell lysates.[11]

-

Protein Extraction: Lyse cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline, 0.1% Tween-20).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against PGAM1 (e.g., rabbit anti-PGAM1, diluted 1:1000) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:20,000) for 1 hour at room temperature.

-

Detection: Wash the membrane and apply an enhanced chemiluminescence (ECL) substrate. Visualize the signal using a digital imaging system. Normalize PGAM1 band intensity to a loading control like β-actin or GAPDH.

Seahorse XF Glycolysis Stress Test

This assay measures the extracellular acidification rate (ECAR), an indicator of lactate production and thus the rate of glycolysis, in real-time.[12][13]

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Assay Preparation: The day of the assay, replace the culture medium with bicarbonate-free XF base medium supplemented with 2 mM L-glutamine. Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.

-

Cartridge Loading: Hydrate a sensor cartridge and load the injection ports with the following compounds (final concentrations):

-

Port A: Glucose (10 mM)

-

Port B: Oligomycin (1-2 µM), an ATP synthase inhibitor.

-

Port C: 2-Deoxyglucose (2-DG, 50 mM), a competitive inhibitor of hexokinase.

-

-

Run Assay: Place the plate in the Seahorse XF Analyzer and run the Glycolysis Stress Test protocol. The instrument will measure baseline ECAR, then sequentially inject the compounds and measure the response.

-

Data Analysis: The assay provides key parameters of glycolytic function:

-

Glycolysis: ECAR after glucose injection.

-

Glycolytic Capacity: Maximum ECAR after oligomycin injection.

-

Glycolytic Reserve: The difference between glycolytic capacity and glycolysis.

-

Conclusion and Future Directions

Phosphoglycerate mutase 1 is more than a simple glycolytic enzyme; it is a central regulator of cancer cell metabolism and a facilitator of malignant behavior. Its overexpression is a common feature in many cancers, where it sustains the Warburg effect, coordinates anabolic biosynthesis, and contributes to metastasis and therapeutic resistance through non-glycolytic mechanisms. The wealth of data supporting its critical role in tumorigenesis provides a strong rationale for its development as a therapeutic target. While first-generation inhibitors have demonstrated proof-of-concept, future efforts should focus on developing more potent and specific inhibitors. Furthermore, exploring the efficacy of PGAM1 inhibitors in combination with standard chemotherapies, targeted agents, or immunotherapies could unlock synergistic effects and provide novel treatment strategies for a wide range of cancers.[4][8]

References

- 1. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are PGAM1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Pan-Cancer Analysis of PGAM1 and Its Experimental Validation in Uveal Melanoma Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphoglycerate mutase 1 that is essential for glycolysis may act as a novel metabolic target for predicating poor prognosis for patients with gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

An In-Depth Technical Guide to the Catalytic Mechanism of Phosphoglycerate Mutase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoglycerate mutase (PGM) is a crucial enzyme in central carbon metabolism, catalyzing the reversible isomerization of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) in the glycolysis and gluconeogenesis pathways.[1] This seemingly simple intramolecular phosphoryl transfer is vital for setting up the subsequent dehydration reaction that generates the high-energy phosphate bond in phosphoenolpyruvate. Beyond this canonical role, PGM, particularly the human isoform PGAM1, has been implicated in a variety of non-glycolytic processes, most notably in cancer progression, making it an attractive target for therapeutic intervention.[2][3]

This technical guide provides a comprehensive overview of the catalytic mechanisms of the two distinct classes of PGM: the cofactor-dependent (dPGM) and cofactor-independent (iPGM) enzymes. It details the key active site residues, presents quantitative kinetic data, outlines relevant experimental protocols, and explores the emerging roles of PGM in cellular signaling.

Two Mechanistically Distinct Classes of Phosphoglycerate Mutase

Phosphoglycerate mutases are classified into two evolutionarily unrelated families based on their requirement for a 2,3-bisphosphoglycerate (2,3-BPG) cofactor.[4]

-

Cofactor-dependent Phosphoglycerate Mutase (dPGM): Found in vertebrates (including humans), fungi, and some bacteria, dPGMs utilize a phosphohistidine intermediate and require a catalytic amount of 2,3-BPG to initiate the reaction.[4] The human genome encodes two dPGM isozymes: PGAM1 (the B-type or brain isozyme) and PGAM2 (the M-type or muscle isozyme).[5]

-

Cofactor-independent Phosphoglycerate Mutase (iPGM): Present in plants, archaea, and many bacteria, iPGMs do not require 2,3-BPG.[6] Their mechanism involves a phosphoserine intermediate and is dependent on the presence of divalent metal ions, typically Mn²⁺.[6]

The structural and mechanistic differences between these two classes present opportunities for the development of selective inhibitors.

The Catalytic Mechanism of Cofactor-Dependent PGM (dPGM)

The catalytic cycle of dPGM proceeds via a "ping-pong" mechanism involving a phosphohistidine intermediate. The active site contains two crucial histidine residues. In the active state, one of these histidines is phosphorylated.[7]

The reaction can be broken down into the following steps:

-

Substrate Binding: 3-phosphoglycerate (3-PG) binds to the active site of the phosphorylated enzyme.

-

Phosphoryl Transfer to Substrate: The phosphoryl group from the phosphohistidine residue is transferred to the C2 hydroxyl group of 3-PG, forming a transient 2,3-bisphosphoglycerate (2,3-BPG) intermediate.

-

Phosphoryl Transfer from Substrate: The phosphoryl group from the C3 position of the 2,3-BPG intermediate is transferred back to the same, now dephosphorylated, histidine residue.

-

Product Release: The product, 2-phosphoglycerate (2-PG), is released, regenerating the phosphorylated enzyme for the next catalytic cycle.

The other key histidine residue in the active site is thought to act as a general acid/base catalyst, facilitating the proton transfers that accompany the phosphoryl transfer steps. The active site also contains several positively charged residues, such as arginine, which help to stabilize the negatively charged phosphate groups of the substrate and intermediate.[8]

dPGM Catalytic Cycle

The Catalytic Mechanism of Cofactor-Independent PGM (iPGM)

The catalytic mechanism of iPGM is distinct from that of dPGM and involves a phosphoserine intermediate and the coordination of divalent metal ions, typically two Mn²⁺ ions, in the active site.[6]

The proposed mechanism proceeds as follows:

-

Substrate and Metal Ion Binding: 3-phosphoglycerate (3-PG) and two Mn²⁺ ions bind to the active site. One Mn²⁺ ion coordinates with the phosphate group and the carboxylate group of the substrate, while the second Mn²⁺ ion is positioned to activate a key serine residue.

-

Nucleophilic Attack and Formation of a Phosphoserine Intermediate: The activated serine residue performs a nucleophilic attack on the phosphorus atom of the substrate's phosphate group. This results in the formation of a covalent phosphoserine intermediate and the release of the glycerate moiety.

-

Reorientation of the Glycerate: The dephosphorylated glycerate molecule reorients within the active site.

-

Phosphoryl Transfer to Glycerate: The hydroxyl group at the C2 position of the reoriented glycerate attacks the phosphorus atom of the phosphoserine intermediate.

-

Product Release: This second phosphoryl transfer results in the formation of 2-phosphoglycerate (2-PG), which is then released from the active site, regenerating the enzyme for the next cycle.

Key residues in the iPGM active site include the nucleophilic serine, an arginine residue that stabilizes the phosphate group's negative charge, and acidic residues that coordinate the metal ions.[6]

iPGM Catalytic Cycle

Quantitative Data

The following tables summarize key kinetic parameters for dPGM and iPGM from various sources, as well as inhibition constants for selected inhibitors.

Table 1: Kinetic Parameters of dPGM Isozymes

| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Human PGAM1 (WT) | 3-PG | ~350 | 388 | 1.1 x 10⁶ | [9] |

| Human PGAM1 (K251Q/K253Q/K254Q) | 3-PG | ~350 | 563 | 1.6 x 10⁶ | [9] |

| Human PGAM1 (K251R/K253R/K254R) | 3-PG | ~350 | 318 | 9.1 x 10⁵ | [9] |

| Chicken Breast Muscle | 2,3-BPG | 0.069 | - | - | [7] |

| Chicken Breast Muscle | 2-PG | 14 | - | - | [7] |

| Chicken Breast Muscle | 3-PG | ~200 | - | - | [7] |

| Yeast | 3-PG | 100-200 | - | - | [8] |

Table 2: Kinetic Parameters of iPGM

| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Bacillus stearothermophilus | 3-PG | - | - | - | |

| Escherichia coli | - | - | - | - |

(Note: Specific kcat and Km values for iPGM are less consistently reported in the literature and often require consultation of primary research articles for specific experimental conditions.)

Table 3: Inhibition Constants (Ki) for Selected PGM Inhibitors

| Inhibitor | Target Enzyme | Inhibition Type | Ki (µM) | Reference |

| PGMI-004A | Human PGAM1 | - | 3.91 ± 2.50 | [1] |

| 3-Phosphoglycerate | Human 6PGD | Competitive | 489 ± 13 | [1] |

| KH3 | Human PGAM1 | Allosteric | 0.89 (Kd) | [10] |

| HKB99 | Human PGAM1 | Allosteric | - | [11] |

| MJE3 | Human PGAM1 | Active Site | - | [1] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the PGM catalytic mechanism.

Enzyme Activity Assay (Coupled Assay)

A continuous spectrophotometric assay is commonly used to measure PGM activity. The production of 2-PG is coupled to the reactions of enolase, pyruvate kinase (PK), and lactate dehydrogenase (LDH). The oxidation of NADH to NAD⁺ is monitored by the decrease in absorbance at 340 nm.

Principle:

3-PG --(PGM)--> 2-PG --(Enolase)--> PEP + ADP --(PK)--> Pyruvate + ATP Pyruvate + NADH + H⁺ --(LDH)--> Lactate + NAD⁺

Reaction Mixture:

-

Tris-HCl buffer (e.g., 100 mM, pH 7.6)

-

MgCl₂ (e.g., 5 mM)

-

ADP (e.g., 1 mM)

-

NADH (e.g., 0.2 mM)

-

2,3-BPG (for dPGM, e.g., 10 µM)

-

Enolase (saturating amount)

-

Pyruvate Kinase (saturating amount)

-

Lactate Dehydrogenase (saturating amount)

-

3-Phosphoglycerate (substrate, variable concentrations)

-

PGM enzyme (limiting amount)

Procedure:

-

Prepare the reaction mixture (excluding the substrate, 3-PG).

-

Add the PGM enzyme and incubate for a few minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding 3-PG.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the curve.

Experimental Workflow for PGM Activity Assay

Site-Directed Mutagenesis

This technique is used to create specific mutations in the PGM gene to investigate the role of individual amino acid residues in catalysis and substrate binding.

General Protocol:

-

Primer Design: Design complementary oligonucleotide primers containing the desired mutation.

-

PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the PGM gene with the mutagenic primers. This results in a linear, mutated plasmid.

-

Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA.

-

Transformation: Transform the mutated, circularized plasmid into competent E. coli cells.

-

Selection and Sequencing: Select transformed colonies and sequence the PGM gene to confirm the desired mutation.

-

Protein Expression and Characterization: Express the mutant PGM protein and characterize its kinetic properties using the activity assay described above.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions, such as the binding of substrates, inhibitors, or allosteric regulators to PGM.

Principle:

ITC measures the heat change that occurs when one molecule (the ligand, in the syringe) is titrated into a solution containing another molecule (the macromolecule, in the sample cell). The resulting binding isotherm can be analyzed to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

General Protocol:

-

Sample Preparation: Prepare purified PGM and the ligand of interest in the same, precisely matched buffer. Degas both solutions.

-

Instrument Setup: Load the PGM solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.

-

Titration: Perform a series of small, sequential injections of the ligand into the PGM solution while maintaining a constant temperature.

-

Data Acquisition: The instrument records the heat released or absorbed after each injection.

-

Data Analysis: Integrate the heat-flow peaks and plot the heat change per injection against the molar ratio of ligand to PGM. Fit the data to a suitable binding model to determine the thermodynamic parameters.

Non-Glycolytic Functions and Signaling Pathways

Recent research has uncovered significant non-glycolytic roles for PGAM1, particularly in the context of cancer. PGAM1 is frequently overexpressed in various cancers and has been shown to promote tumor growth, proliferation, and metastasis through mechanisms that are, in part, independent of its enzymatic activity.[2]

PGAM1 and the PI3K/Akt/mTOR Pathway

PGAM1 has been identified as a downstream effector of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[12][13][14][15] Activation of this pathway, often through growth factor signaling, can lead to increased expression of PGAM1.[16] In turn, PGAM1 can influence downstream signaling events.

Logical Relationship:

Growth Factors → Receptor Tyrosine Kinase → PI3K → Akt → mTOR → Increased PGAM1 expression → Promotion of cell growth and proliferation

PGAM1 Signaling Interactions

Other non-glycolytic functions of PGAM1 include its interaction with proteins involved in the DNA damage response and the regulation of other metabolic pathways, such as the pentose phosphate pathway.[1] These emerging roles highlight the complexity of PGM's function in cellular physiology and pathology.

Conclusion

The catalytic mechanism of phosphoglycerate mutase, while seemingly straightforward, is a testament to the elegance and diversity of enzymatic catalysis. The existence of two distinct classes of PGM with different cofactor requirements and catalytic strategies provides a fascinating example of convergent evolution. The recent discovery of PGAM1's non-glycolytic roles, particularly in cancer, has opened up new avenues of research and has positioned this enzyme as a promising target for the development of novel therapeutics. A thorough understanding of its catalytic mechanism, kinetics, and involvement in signaling pathways, as detailed in this guide, is essential for researchers and drug development professionals seeking to modulate its activity for therapeutic benefit.

References

- 1. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Phosphoglycerate mutase - Wikipedia [en.wikipedia.org]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. Phosphoglycerate mutase. Kinetics and effects of salts on the mutase and bisphosphoglycerate phosphatase activities of the enzyme from chicken breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. proteopedia.org [proteopedia.org]

- 9. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Novel Allosteric Inhibitor of Phosphoglycerate Mutase 1 Suppresses Growth and Metastasis of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Phosphoglycerate Mutase 1 (PGAM1) Promotes Pancreatic Ductal Adenocarcinoma (PDAC) Metastasis by Acting as a Novel Downstream Target of the PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. OR | Phosphoglycerate Mutase 1 (PGAM1) Promotes Pancreatic Ductal Adenocarcinoma (PDAC) Metastasis by Acting as a Novel Downstream Target of the PI3K/Akt/mTOR Pathway [techscience.com]

- 15. OR | Phosphoglycerate Mutase 1 (PGAM1) Promotes Pancreatic Ductal Adenocarcinoma (PDAC) Metastasis by Acting as a Novel Downstream Target of the PI3K/Akt/mTOR Pathway [techscience.com]

- 16. Phosphoglyceric acid mutase-1 contributes to oncogenic mTOR-mediated tumor growth and confers non-small cell lung cancer patients with poor prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Function of Phosphoglycerate Mutase (PGAM) in Anaerobic Glycolysis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Phosphoglycerate Mutase (PGAM) is a pivotal enzyme in the glycolytic pathway, responsible for the isomerization of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). Under anaerobic conditions, where glycolysis becomes the primary source of ATP production, the function of PGAM is indispensable for sustaining metabolic flux and cellular energy homeostasis. This is particularly relevant in the context of cancer metabolism, often characterized by the Warburg effect, where cells exhibit high rates of aerobic glycolysis. This technical guide provides an in-depth examination of PGAM's role in anaerobic glycolysis, detailing its enzymatic mechanism, complex regulatory networks, and its emergence as a significant target for therapeutic intervention. We include summaries of quantitative data, detailed experimental protocols for its study, and visualizations of key pathways and workflows to support advanced research and drug development efforts.

Introduction: PGAM's Position in Glycolysis

Glycolysis is a fundamental metabolic pathway that converts glucose into pyruvate, generating ATP and NADH in the process.[1][2][3] In anaerobic environments or in cells lacking mitochondria, such as erythrocytes, the conversion of pyruvate to lactate allows for the regeneration of NAD+, ensuring that glycolysis can continue as the sole source of ATP.[4]

Phosphoglycerate Mutase (PGAM) catalyzes the eighth step of glycolysis: the reversible conversion of 3-phosphoglycerate to 2-phosphoglycerate.[5][6] This seemingly simple isomerization is critical as 2-PG is the necessary substrate for enolase, the next enzyme in the pathway, which generates the high-energy intermediate phosphoenolpyruvate (PEP). In humans, two primary isozymes exist: PGAM1 (B-type, for brain) is found in most tissues, while PGAM2 (M-type, for muscle) is predominantly expressed in muscle and cardiac tissues.[7][8] The high expression of PGAM1 in various cancers highlights its importance in supporting the rapid proliferation that depends on robust glycolytic activity.[6][9][10][11][12]

Enzymatic Mechanism of Cofactor-Dependent PGAM

Human PGAM is a cofactor-dependent enzyme (dPGM), relying on 2,3-bisphosphoglycerate (2,3-BPG) to prime its active site. The catalytic cycle involves a phosphohistidine intermediate.[5][7]

The mechanism proceeds in two main steps:

-

Phosphorylation of Substrate: A phosphorylated histidine residue in the PGAM active site donates its phosphate group to the C-2 position of the substrate, 3-PG. This forms a transient intermediate, 2,3-bisphosphoglycerate.[7]

-

Re-phosphorylation of Enzyme: The phosphate group originally on the C-3 position of the intermediate is then transferred back to the same histidine residue in the active site. This regenerates the phosphorylated enzyme and releases the product, 2-phosphoglycerate.[5][7]

Regulation of PGAM in Anaerobic Metabolism

Under anaerobic or hypoxic conditions, cells upregulate glycolysis to meet energy demands. The activity of PGAM1, in particular, is tightly controlled by multiple mechanisms to modulate metabolic flux, making it a critical node in cellular proliferation and survival.[13][14]

-

Transcriptional Regulation: The PI3K/Akt/mTOR/HIF-1α pathway, a central regulator of cellular metabolism, can increase the expression of glycolytic enzymes, including PGAM1, to promote glycolysis in cancer cells.[6][10] Hypoxia-inducible factor 1 (HIF-1) is a key transcription factor that activates hundreds of genes to adapt to low oxygen, including many involved in glycolysis.[15]

-

Post-Translational Modifications (PTMs):

-

Phosphorylation: Tyrosine 26 (Y26) phosphorylation of PGAM1 enhances its activity. This modification stabilizes the binding of the cofactor 2,3-BPG and prevents the active site from being blocked, thereby promoting glycolysis and providing a metabolic advantage to tumor cells.[8][16]

-

Acetylation: PGAM1 activity is negatively regulated by the NAD+-dependent deacetylase Sirtuin 1 (SIRT1).[17][18] Under conditions of glucose restriction, SIRT1 levels rise, leading to the deacetylation of PGAM1 and a reduction in its activity.[17][18] Conversely, acetylated PGAM1 shows enhanced activity.[17] This creates a feedback loop where energy status (via NAD+ levels) directly influences glycolytic rate.

-

References

- 1. Glycolysis: A multifaceted metabolic pathway and signaling hub - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycolysis: Pathway, Regulation, and Implications in Health and Disease - Creative Proteomics [creative-proteomics.com]

- 3. teachmephysiology.com [teachmephysiology.com]

- 4. Biochemistry, Anaerobic Glycolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Phosphoglycerate mutase - Wikipedia [en.wikipedia.org]

- 6. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PGAM2 - Wikipedia [en.wikipedia.org]

- 8. dovepress.com [dovepress.com]

- 9. Role of phosphoglycerate mutase 1 in the occurence and development of tumor [xuebao.shsmu.edu.cn]

- 10. tandfonline.com [tandfonline.com]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. researchgate.net [researchgate.net]

- 13. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The role of phosphoglycerate mutase 1 in tumor aerobic glycolysis and its potential therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Phosphatase Subfamily PGAM - PhosphataseWiki [phosphatome.net]

- 17. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regulation of glycolytic enzyme phosphoglycerate mutase-1 by Sirt1 protein-mediated deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Isozyme-Specific Landscape of Phosphoglycerate Mutase: A Technical Guide to PGAM1 and PGAM2 Tissue Expression

For Immediate Release

This technical guide provides a comprehensive analysis of the tissue-specific expression of phosphoglycerate mutase isozymes, PGAM1 and PGAM2, for researchers, scientists, and drug development professionals. By summarizing quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways, this document serves as a critical resource for understanding the distinct biological roles of these metabolic enzymes.

Executive Summary

Phosphoglycerate mutase (PGAM) is a key glycolytic enzyme that catalyzes the interconversion of 3-phosphoglycerate and 2-phosphoglycerate. In mammals, this enzyme exists as two primary isozymes, PGAM1 (the brain or B-type) and PGAM2 (the muscle or M-type), which can form homodimers (BB and MM) or a heterodimer (MB). While both isozymes perform the same catalytic function, their tissue distribution and biological roles are distinct. PGAM1 is broadly expressed across various tissues, whereas PGAM2 expression is predominantly restricted to muscle tissues. This differential expression pattern underscores their specialized functions in cellular metabolism and implicates them in various pathological conditions, including cancer and metabolic myopathies. This guide delves into the quantitative expression differences, the experimental techniques used to elucidate these patterns, and the signaling networks that govern or are influenced by these isozymes.

Quantitative Tissue Expression of PGAM1 and PGAM2

The differential expression of PGAM1 and PGAM2 across human tissues is a cornerstone of their functional specificity. Analysis of transcriptomic and proteomic data reveals a clear division in their expression profiles.

RNA Expression Levels

RNA sequencing data from the Genotype-Tissue Expression (GTEx) project provides a quantitative overview of PGAM1 and PGAM2 mRNA levels across a wide array of human tissues. The data, presented as normalized protein-coding transcripts per million (nTPM), highlights the ubiquitous nature of PGAM1 and the muscle-specific expression of PGAM2.

| Tissue | PGAM1 (nTPM) | PGAM2 (nTPM) |

| Skeletal Muscle | Moderate | Very High |

| Heart | High | High |

| Brain | High | Low |

| Liver | High | Low |

| Kidney | High | Low |

| Lung | High | Low |

| Adipose Tissue | High | Low |

| Pancreas | High | Low |

| Testis | Moderate | Moderate |

| Skin | High | Low |

| Spleen | High | Low |

| Colon | High | Low |

| Small Intestine | High | Low |

| Stomach | High | Low |

| Esophagus | High | Low |

| Gallbladder | High | Low |

| Urinary Bladder | High | Low |

| Blood | Low | Low |

Table 1: Representative RNA expression levels of PGAM1 and PGAM2 in various human tissues based on data from the Human Protein Atlas, which aggregates data from sources like the GTEx project.[1][2]

Protein Expression Levels

Quantitative proteomics studies corroborate the findings from transcriptomic analyses, demonstrating a similar pattern of protein expression. PGAM1 protein is detectable in most tissues, while PGAM2 protein is abundant in skeletal and cardiac muscle.

| Tissue | PGAM1 Protein Expression | PGAM2 Protein Expression |

| Skeletal Muscle | Present | High |

| Heart | Present | High |

| Brain | High | Not Detected |

| Liver | High | Not Detected |

| Kidney | High | Not Detected |

| Lung | High | Not Detected |

| Pancreas | High | Not Detected |

Table 2: Summary of relative protein expression levels of PGAM1 and PGAM2 in select human tissues based on immunohistochemistry and mass spectrometry data.[3][4][5]

Key Experimental Protocols for Determining Tissue-Specific Expression

The following methodologies are fundamental for quantifying and localizing PGAM1 and PGAM2 expression in tissues and cells.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure the relative abundance of PGAM1 and PGAM2 mRNA in different tissues.

Protocol Outline:

-

RNA Extraction: Isolate total RNA from tissue samples using a suitable method, such as TRIzol reagent or a column-based kit. Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: Prepare a reaction mix containing cDNA template, gene-specific primers for PGAM1 and PGAM2, a fluorescent DNA-binding dye (e.g., SYBR Green), and DNA polymerase.

-

Amplification and Detection: Perform the qPCR reaction in a thermal cycler with real-time detection capabilities. The cycle threshold (Ct) value is determined for each gene.

-

Data Analysis: Normalize the Ct values of the target genes (PGAM1, PGAM2) to a stably expressed housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative expression levels using the ΔΔCt method.[6]

Western Blotting

Western blotting is employed to detect and quantify the levels of PGAM1 and PGAM2 proteins in tissue lysates.

Protocol Outline:

-

Protein Extraction: Homogenize tissue samples in a lysis buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a colorimetric assay such as the Bradford or BCA assay.

-

SDS-PAGE: Denature and separate 20-50 µg of protein per sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for PGAM1 or PGAM2 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal on X-ray film or with a digital imaging system.

-

Quantification: Densitometrically quantify the band intensities and normalize to a loading control protein (e.g., β-actin or GAPDH) to determine relative protein levels.[7][8][9]

Immunohistochemistry (IHC)

IHC is used to visualize the spatial distribution of PGAM1 and PGAM2 proteins within a tissue sample.

Protocol Outline:

-

Tissue Preparation: Fix tissue samples in formalin and embed them in paraffin. Cut thin sections (4-5 µm) and mount them on glass slides.

-

Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval to unmask the antigenic epitopes, typically by heating the slides in a citrate or EDTA buffer.

-

Immunostaining:

-

Block endogenous peroxidase activity with a hydrogen peroxide solution.

-

Block non-specific binding sites with a blocking serum.

-

Incubate the sections with primary antibodies against PGAM1 or PGAM2.

-

Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex.

-

-

Visualization: Develop the signal using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei. Dehydrate, clear, and mount the slides with a coverslip.

-

Microscopy: Examine the stained sections under a light microscope to assess the localization and intensity of PGAM1 and PGAM2 expression.[10][11]

Quantitative Proteomics (e.g., SILAC)

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful mass spectrometry-based technique for the relative quantification of proteins between different cell populations. While initially designed for cell culture, principles of isotopic labeling can be applied to tissue analysis.

Workflow for Comparative Proteomics:

-

Sample Preparation: Extract proteins from different tissue types.

-

Digestion: Digest the proteins into peptides using an enzyme such as trypsin.

-

Mass Spectrometry: Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the peptides and proteins using specialized software. The relative abundance of PGAM1 and PGAM2 across different tissues can be determined by comparing the signal intensities of their corresponding peptides.[3][12][13]

Signaling Pathways and Regulatory Networks

The differential expression and distinct roles of PGAM1 and PGAM2 are intertwined with various cellular signaling pathways.

PGAM1 Signaling Network

PGAM1 is frequently overexpressed in various cancers and plays a role beyond its canonical function in glycolysis, influencing tumor progression, metastasis, and treatment resistance.[14][15][16]

Caption: PGAM1 is a downstream effector of the PI3K/Akt/mTOR pathway and regulates DNA damage repair and gene expression.

In gliomas, PGAM1 can sequester the phosphatase WIP1 in the cytoplasm, preventing it from dephosphorylating and inactivating the ATM signaling pathway, thereby promoting DNA damage repair and resistance to therapy.[14] In breast cancer, PGAM1 has been shown to negatively regulate the expression of argininosuccinate synthase 1 (ASS1) through the cAMP/AMPK/CEBPB signaling axis.[17] Furthermore, the PI3K/Akt/mTOR pathway, a central regulator of cell growth and metabolism, can upregulate PGAM1 expression.[15][18]

PGAM2 Signaling Network

PGAM2, while primarily known for its role in muscle energy metabolism, also participates in signaling cascades, particularly in the context of cardiac hypertrophy.

Caption: PGAM2 interacts with HSP90 to regulate the mTOR/IKKα signaling pathway in cardiac hypertrophy.

Studies have shown that in response to stimuli like angiotensin II, PGAM2 directly interacts with and stabilizes Heat Shock Protein 90 (HSP90).[19] PGAM2 competes with the E3 ubiquitin ligase SYVN1, thereby inhibiting the ubiquitination and degradation of HSP90. This stabilization of HSP90 leads to the activation of its downstream clients, including mTOR and IKKα, which are critical drivers of cardiac hypertrophy.[19][20]

Conclusion

The distinct tissue-specific expression patterns of PGAM1 and PGAM2 are fundamental to their specialized physiological and pathological roles. While PGAM1 is a ubiquitously expressed enzyme with emerging non-glycolytic functions in cancer biology, PGAM2 is a muscle-specific isozyme critical for energy provision in high-demand tissues. The experimental protocols detailed herein provide a robust framework for researchers to investigate the expression and function of these important metabolic enzymes. Furthermore, the elucidation of their involvement in distinct signaling pathways opens new avenues for therapeutic intervention in a range of diseases, from cancer to cardiovascular disorders. This guide serves as a foundational resource to aid in the continued exploration of PGAM isozyme biology.

References

- 1. Tissue expression of PGAM2 - Summary - The Human Protein Atlas [proteinatlas.org]

- 2. Tissue expression of PGAM1 - Summary - The Human Protein Atlas [proteinatlas.org]

- 3. Quantitative proteomics identification of phosphoglycerate mutase 1 as a novel therapeutic target in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. High-Resolution Crystal Structure of Muscle Phosphoglycerate Mutase Provides Insight into Its Nuclear Import and Role - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differing impact of phosphoglycerate mutase 1-deficiency on brown and white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PGAM1 Antibody | Cell Signaling Technology [cellsignal.com]

- 8. benchchem.com [benchchem.com]

- 9. Phosphoglycerate mutase 1 knockdown inhibits prostate cancer cell growth, migration, and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Immunohistochemical localization of Phosphoglycerate mutase in capillary endothelium of the brain and periphery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Identification of PGAM1 as a putative therapeutic target for pancreatic ductal adenocarcinoma metastasis using quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. Phosphoglycerate mutase 1 (PGAM1) overexpression promotes radio- and chemoresistance in gliomas by activating the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phosphoglycerate Mutase 1 (PGAM1) Promotes Pancreatic Ductal Adenocarcinoma (PDAC) Metastasis by Acting as a Novel Downstream Target of the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PGAM1 regulation of ASS1 contributes to the progression of breast cancer through the cAMP/AMPK/CEBPB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PGAM1 phosphoglycerate mutase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 19. Downregulation of PGAM2 alleviates angiotensin II-induced cardiac hypertrophy by destabilizing HSP90 and inactivating the mTOR/IKKα signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Deep Dive into the Structural Dichotomy of Phosphoglycerate Mutases: dPGM vs. iPGM

For Researchers, Scientists, and Drug Development Professionals

Phosphoglycerate mutases (PGMs) are pivotal enzymes in the central metabolic pathways of glycolysis and gluconeogenesis, catalyzing the reversible isomerization of 3-phosphoglycerate (3-PGA) to 2-phosphoglycerate (2-PGA).[1] Crucially, two distinct and evolutionarily unrelated classes of PGM exist: the cofactor-dependent (dPGM) and cofactor-independent (iPGM) enzymes.[2][3] This technical guide provides an in-depth exploration of the core structural differences between these two enzyme classes, presenting key data, experimental methodologies, and visual representations of their catalytic mechanisms and structural determination workflows. This distinction is not merely academic; the absence of iPGM in vertebrates and its essentiality in various pathogens, including parasitic nematodes and Gram-positive bacteria, make it a compelling target for novel antimicrobial drug development.[1][4]

Core Structural and Functional Distinctions

The fundamental differences between dPGM and iPGM are multifaceted, spanning their cofactor requirements, quaternary structure, molecular weight, amino acid sequence, and active site architecture. These disparities culminate in distinct catalytic mechanisms for achieving the same metabolic conversion.

| Feature | Cofactor-Dependent PGM (dPGM) | Cofactor-Independent PGM (iPGM) |

| Cofactor Requirement | Requires 2,3-bisphosphoglycerate (2,3-BPG)[2] | Independent of 2,3-BPG; often requires divalent metal ions (e.g., Mn²⁺)[1][5] |

| Quaternary Structure | Typically oligomeric (dimers or tetramers)[1][6] | Generally monomeric[1][6] |

| Monomer Molecular Weight | Approximately 25 kDa[1][2] | Approximately 56-60 kDa[1][7] |

| Evolutionary Lineage | Belongs to the histidine phosphatase superfamily[8] | Belongs to the alkaline phosphatase superfamily[1][9] |

| Sequence Homology | No significant sequence homology to iPGM[1][10] | No significant sequence homology to dPGM[1][10] |

| Active Site Residue | Catalytic Histidine[2] | Catalytic Serine[1] |

| Distribution | Vertebrates, some invertebrates, fungi, and Gram-negative bacteria[1][2] | Plants, algae, some invertebrates, fungi, and Gram-positive bacteria[1][2] |

Catalytic Mechanisms: Two Paths to the Same Product

The structural divergence of dPGM and iPGM is directly reflected in their catalytic mechanisms. dPGM employs a phosphohistidine intermediate and the cofactor 2,3-BPG, while iPGM utilizes a phosphoserine intermediate and metal-ion-assisted catalysis.

dPGM Catalytic Cycle

The catalytic cycle of dPGM involves a "ping-pong" mechanism where the enzyme is first phosphorylated by the cofactor 2,3-BPG, and then transfers a phosphate group to the substrate.

Caption: Catalytic mechanism of dPGM involving a phosphohistidine intermediate.

In this mechanism, a phosphorylated histidine residue in the active site donates its phosphate to the C2 position of 3-PGA, forming a 2,3-bisphosphoglycerate intermediate.[2] Subsequently, the phosphate from the C3 position of the intermediate is transferred back to the same histidine residue, regenerating the phosphoenzyme and releasing the product, 2-PGA.[2]

iPGM Catalytic Cycle

The iPGM catalytic cycle is distinct in that it does not require an external cofactor. Instead, it relies on an intramolecular phosphate transfer facilitated by a phosphoserine intermediate and divalent metal ions.

Caption: Catalytic mechanism of iPGM involving a phosphoserine intermediate.

In the iPGM from Bacillus stearothermophilus, for instance, Mn²⁺ ions in the active site facilitate the transfer of the phosphate group from 3-PGA to a serine residue (Ser62), forming a phosphoserine intermediate.[1] The glycerate moiety is then reoriented, and the phosphate is transferred from the phosphoserine back to the C2 position of the glycerate, yielding 2-PGA.[1]

Experimental Protocols: Elucidating the Structures

The detailed three-dimensional structures of both dPGM and iPGM have been primarily determined using X-ray crystallography. The general workflow for this process is outlined below.

General Workflow for X-ray Crystallography of PGM Enzymes

Caption: General experimental workflow for determining enzyme structure via X-ray crystallography.

Key Methodological Steps:

-

Protein Expression and Purification: The gene encoding the PGM of interest is typically cloned into an expression vector (e.g., pET21a) and overexpressed in a host organism like Escherichia coli.[11] The enzyme is then purified to homogeneity using a series of chromatographic techniques, such as affinity and size-exclusion chromatography.

-

Crystallization: Purified PGM is subjected to crystallization screening using various techniques like vapor diffusion (hanging or sitting drop).[12] This involves mixing the concentrated protein solution with a precipitant solution and allowing vapor equilibration, which slowly increases the protein concentration to a supersaturated state, promoting crystal formation. The conditions (e.g., pH, temperature, precipitant concentration) are then optimized to obtain diffraction-quality crystals.

-

X-ray Diffraction Data Collection: The crystals are exposed to a focused beam of X-rays, typically at a synchrotron source.[12] The crystal diffracts the X-rays, producing a pattern of spots that are recorded on a detector.[13] Data is collected from multiple crystal orientations.

-

Structure Determination and Refinement: The intensities of the diffraction spots are used to calculate an electron density map of the molecule.[12] The phase problem, a critical challenge in crystallography, is solved using methods like molecular replacement if a homologous structure is available. An atomic model of the enzyme is then built into the electron density map and refined to best fit the experimental data.[12]

For example, the crystal structure of iPGM from Bacillus stearothermophilus complexed with 3PGA and manganese ions was solved to a resolution of 1.9 Å.[1] Similarly, the crystal structure of human B-type dPGM bound with citrate has been determined.[14]

Conclusion

The structural and mechanistic dichotomy between dPGM and iPGM enzymes is a striking example of convergent evolution, where two unrelated protein families have evolved to catalyze the same essential metabolic reaction. For researchers in drug development, the absence of iPGM in humans and its presence in numerous pathogens presents a prime opportunity for the design of selective inhibitors. A thorough understanding of the structural nuances detailed in this guide is paramount for the rational design of such novel therapeutics.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. en.wikipedia.org [en.wikipedia.org]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. addgene.org [addgene.org]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. en.wikipedia.org [en.wikipedia.org]

- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

The Role of PGAM5 Phosphatase Activity in Mitochondrial Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dynamics, the continuous cycle of fission and fusion events, are paramount for maintaining cellular homeostasis, bioenergetics, and quality control. Dysregulation of this intricate balance is a hallmark of numerous pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. At the heart of this regulatory network lies Phosphoglycerate Mutase Family Member 5 (PGAM5), a unique Ser/Thr phosphatase anchored in the inner mitochondrial membrane. PGAM5 acts as a critical sensor and transducer of mitochondrial stress, wielding dual control over both fission and fusion processes through direct dephosphorylation of key effector proteins. This technical guide provides an in-depth exploration of PGAM5's phosphatase activity, its molecular regulation, its multifaceted role in shaping mitochondrial morphology, and its crosstalk with vital mitochondrial quality control pathways such as mitophagy and necroptosis. Detailed experimental protocols and quantitative data summaries are provided to facilitate further research and therapeutic development targeting this pivotal mitochondrial regulator.

Introduction: PGAM5, a Mitochondrial Stress Sentinel

Phosphoglycerate Mutase Family Member 5 (PGAM5) is a member of the phosphoglycerate mutase family but uniquely functions as a Ser/Thr protein phosphatase. It is primarily localized to the inner mitochondrial membrane via an N-terminal transmembrane domain. PGAM5 exists in two splice variants, a long form (PGAM5-L) and a short form (PGAM5-S), and its function is intricately regulated by cellular stress signals.[1] A key feature of PGAM5 is its ability to change its oligomerization state—existing as dodecamers in healthy cells and shifting to dimers under stress—which dictates its substrate specificity and functional output.[2][3][4] This dynamic nature positions PGAM5 as a central hub, integrating stress signals to orchestrate mitochondrial dynamics and downstream cellular fate decisions.

The Dichotomous Role of PGAM5 in Mitochondrial Dynamics

PGAM5's influence on mitochondrial morphology is context-dependent, capable of promoting both fission and fusion by targeting distinct substrates. This dual functionality is largely governed by its oligomeric state and proteolytic processing in response to mitochondrial stress.[2][3]

Promotion of Mitochondrial Fission

Under conditions of cellular stress, such as oxidative stress or mitochondrial membrane depolarization, PGAM5 actively promotes mitochondrial fission. The primary mechanism involves the dephosphorylation and activation of Dynamin-related protein 1 (Drp1), the master regulator of mitochondrial division.

-

Mechanism of Action: Drp1 activity is inhibited by phosphorylation at Serine 637 (Ser637). Upon stress induction, PGAM5 dephosphorylates Drp1 at this site.[5][6][7] This dephosphorylation event facilitates Drp1's translocation from the cytosol to the outer mitochondrial membrane, where it oligomerizes and constricts mitochondria to mediate fission.[1]

-

Regulation: This process is often coupled with the cleavage of PGAM5 by inner membrane proteases and a shift to a dimeric state, which shows a higher affinity for Drp1.[2][3]

Promotion of Mitochondrial Fusion

Conversely, PGAM5 can also facilitate mitochondrial fusion, a process critical for mitochondrial repair and content mixing. This function is primarily mediated through its interaction with Mitofusin 2 (MFN2).

-

Mechanism of Action: PGAM5 interacts with and dephosphorylates MFN2.[8][9][10] This dephosphorylation protects MFN2 from ubiquitination and subsequent proteasomal degradation, thereby stabilizing it and enhancing its fusogenic activity.[8][9]

-

Regulation: The interaction with MFN2 is preferential when PGAM5 is in its dodecameric form, which is characteristic of healthy, non-stressed mitochondria.[2][3]

Regulation of PGAM5 Activity and Substrate Selection

The switch in PGAM5's function from pro-fusion to pro-fission is tightly regulated by post-translational modifications and changes in its oligomeric state, primarily triggered by mitochondrial stress.

-

Proteolytic Cleavage: Upon loss of the mitochondrial membrane potential (ΔΨm), inner membrane proteases, particularly Presenilin-associated rhomboid-like protein (PARL), cleave PGAM5 within its transmembrane domain.[2][11][12][13] This cleavage releases the C-terminal phosphatase domain into the cytosol.[2][3][14][15]

-

Oligomeric Shift: Mitochondrial stress induces a shift in PGAM5's structure from a large dodecameric complex to smaller dimeric units.[2][3][4] The dodecameric form preferentially interacts with MFN2, while the stress-induced dimeric form has a higher affinity for Drp1.[2][3] The released cytosolic fragment is also active and enhances the interaction with Drp1 to promote fission.[2][3]

Signaling Pathways and Crosstalk

PGAM5's activity is deeply intertwined with other critical mitochondrial quality control and cell death pathways.

Crosstalk with Mitophagy

Mitophagy is the selective autophagic clearance of damaged mitochondria. PGAM5 is a key player in both major mitophagy pathways:

-

PINK1/Parkin-Mediated Mitophagy: In healthy mitochondria, both PGAM5 and the kinase PINK1 are substrates for PARL-mediated cleavage.[4][12] When mitochondria are damaged and depolarized, PARL preferentially cleaves PGAM5.[11][16] This competitive inhibition leads to the accumulation and stabilization of PINK1 on the outer mitochondrial membrane, which in turn recruits the E3 ubiquitin ligase Parkin to initiate mitophagy.[12][17]

-

Receptor-Mediated Mitophagy: PGAM5 directly regulates mitophagy receptors like FUNDC1. Under hypoxic conditions, PGAM5 dephosphorylates FUNDC1 at Serine 13.[18][19] This dephosphorylation enhances FUNDC1's interaction with LC3, a key protein in autophagosome formation, thereby stimulating mitophagy.[18][20]

Role in Necroptosis

Necroptosis is a form of programmed necrotic cell death. The role of PGAM5 in this pathway has been debated, with evidence supporting two distinct models.

-

Initial Model (Pro-Necroptotic): Early studies proposed PGAM5 as a downstream effector of the RIPK1-RIPK3-MLKL necrosome complex.[1][21][22] In this model, the necrosome recruits PGAM5, which then activates Drp1-mediated mitochondrial fragmentation, a step considered essential for executing necroptosis.[1][23]

-

Revised Model (Anti-Necroptotic): More recent studies using knockout mouse models have revised this view, suggesting a protective role for PGAM5.[17][24][25] In this context, PGAM5 deficiency was found to exacerbate necroptosis.[17][26] The protective effect is attributed to PGAM5's essential role in promoting the mitophagic clearance of damaged mitochondria, which prevents the excessive production of reactive oxygen species (ROS) that fuels necroptotic cell death.[17][25]

Mandatory Visualizations: Signaling Pathways & Workflows

Diagram 1: PGAM5 in Mitochondrial Fission and Fusion

References

- 1. researchgate.net [researchgate.net]

- 2. journals.biologists.com [journals.biologists.com]

- 3. PGAM5 cleavage and oligomerization equilibrates mitochondrial dynamics under stress by regulating DRP1 function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cleavage of mitochondrial homeostasis regulator PGAM5 by the intramembrane protease PARL is governed by transmembrane helix dynamics and oligomeric state - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Mitochondrial PGAM5−Drp1 signaling regulates the metabolic reprogramming of macrophages and regulates the induction of inflammatory responses [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Mitochondrial PGAM5−Drp1 signaling regulates the metabolic reprogramming of macrophages and regulates the induction of inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PGAM5 is an MFN2 phosphatase that plays an essential role in the regulation of mitochondrial dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The dual role of PGAM5 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rhomboid Protease PARL Mediates the Mitochondrial Membrane Potential Loss-induced Cleavage of PGAM5 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Mitochondrial Protein PGAM5 Emerges as a New Regulator in Neurological Diseases [frontiersin.org]

- 13. Cleavage of mitochondrial homeostasis regulator PGAM5 by the intramembrane protease PARL is governed by transmembrane helix dynamics and oligomeric state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pgam5 released from damaged mitochondria induces mitochondrial biogenesis via Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cleaving PINK1 or PGAM5? Involvement of PARL in Methamphetamine‐Induced Excessive Mitophagy and Neuronal Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mitochondrial Protein PGAM5 Regulates Mitophagic Protection against Cell Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A regulatory signaling loop comprising the PGAM5 phosphatase and CK2 controls receptor-mediated mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

- 21. Necroptosis induced by RIPK3 requires MLKL but not Drp1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. RIPK3 causes mitochondrial dysfunction and albuminuria in diabetic podocytopathy through PGAM5-Drp1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 25. Mitochondrial Protein PGAM5 Regulates Mitophagic Protection against Cell Necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Mitochondrial Protein PGAM5 Regulates Mitophagic Protection against Cell Necroptosis | PLOS One [journals.plos.org]

Genetic Basis of Phosphoglycerate Mutase Deficiency: A Technical Guide

Introduction

Phosphoglycerate Mutase (PGAM) deficiency, also known as Glycogen Storage Disease Type X (GSD X), is a rare, autosomal recessive metabolic myopathy.[1][2][3] The disorder primarily affects skeletal muscle and is characterized by exercise intolerance, muscle pain, cramping, and recurrent episodes of myoglobinuria (the presence of myoglobin in the urine following muscle breakdown).[4][5][6] These symptoms are triggered by strenuous physical activity, while individuals are often asymptomatic at rest.[1] In some cases, microscopic tube-shaped structures called tubular aggregates are observed in muscle fibers.[4][6][7] The condition is caused by mutations in the PGAM2 gene, which encodes the muscle-specific isoform of the glycolytic enzyme phosphoglycerate mutase, leading to impaired energy production during anaerobic exercise.[4][8] This guide provides an in-depth overview of the genetic and molecular underpinnings of PGAM deficiency for researchers and drug development professionals.

The Phosphoglycerate Mutase (PGAM) Gene and Protein Family

Phosphoglycerate mutase is a crucial enzyme in the glycolytic pathway, catalyzing the reversible conversion of 3-phosphoglycerate (3-PGA) to 2-phosphoglycerate (2-PGA).[1][8] In humans, the enzyme exists as a dimer composed of two subunits: the muscle-specific (M) type and the brain/non-muscle (B) type.[1][9] This results in three possible isozymes: PGAM-MM, PGAM-BB, and the hybrid PGAM-MB.[1][10]

-

PGAM2 (PGAM-M): The PGAM2 gene, located on chromosome 7p13-p12.3, encodes the M subunit.[1][6][11] Mature skeletal muscle almost exclusively contains the PGAM-MM isozyme, which accounts for approximately 95% of the total PGAM activity in this tissue.[9][12][13]

-

PGAM1 (PGAM-B): The PGAM1 gene encodes the B subunit and is found on chromosome 10q25.[6][14] The PGAM-BB and PGAM-MB isoforms are predominant in other tissues, such as the brain.[1][10]

PGAM deficiency as a metabolic myopathy is specifically caused by defects in the PGAM2 gene, leading to a deficiency of the PGAM-M subunit.[1][4]

Genetic Etiology and Inheritance

Inheritance Pattern

PGAM deficiency is inherited in an autosomal recessive pattern.[4][7][15] This means an affected individual must inherit two mutated copies of the PGAM2 gene, one from each parent.[15] Parents who are carriers (heterozygotes) have one mutated copy and one normal copy and typically do not exhibit symptoms of the disorder.[4][7] However, some symptomatic heterozygotes with partial enzyme deficiency have been reported, experiencing milder symptoms like exercise-induced cramping.[4][6][16]

Pathogenic Variants in PGAM2

Several mutations in the PGAM2 gene have been identified as the cause of PGAM deficiency. These mutations significantly reduce or eliminate the activity of the PGAM-M enzyme.[8][17] The most common mutation, particularly in individuals of African American descent, is a nonsense mutation in codon 78.[8][12][18] Other missense and frameshift mutations have been identified in various ethnic groups.[12][18][19]

| Mutation | Type | Nucleotide Change | Amino Acid Change | Associated Ethnicity | References |

| W78X | Nonsense | G → A | TGG (Trp) → TAG (Stop) | African American, African | [8][12][17][18] |

| E89A | Missense | GAG → GCG | Glu → Ala | African American | [12][18][20] |

| R90W | Missense | CGG → TGG | Arg → Trp | Caucasian (Italian) | [12][18][20][21] |

| Y142Ter | Nonsense | c.426C > A | Tyr → Stop | Not specified | [9][19] |

| G178Afs*31 | Frameshift | c.533delG | Gly → Ala (frameshift) | Not specified | [9][19] |

| Table 1: Summary of Known Pathogenic Variants in the PGAM2 Gene. |

The W78X mutation results in a premature stop codon, leading to the production of a truncated and nonfunctional enzyme.[8][17] Missense mutations, such as E89A and R90W, alter single amino acids in critical regions of the enzyme, disrupting its structure and catalytic activity.[12][20]

Molecular Pathophysiology

The primary function of PGAM in skeletal muscle is to facilitate a key step in glycolysis, the metabolic pathway that breaks down glucose to produce ATP (adenosine triphosphate), the main energy currency of the cell.

References

- 1. Phosphoglycerate mutase - Wikipedia [en.wikipedia.org]

- 2. Orphanet: Glycogen storage disease due to phosphoglycerate mutase deficiency [orpha.net]

- 3. Monarch Initiative [monarchinitiative.org]

- 4. medlineplus.gov [medlineplus.gov]